

Confirming the On-Target Effect of RO2959 Monohydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **RO2959 monohydrochloride**'s on-target performance against other alternative Calcium Release-Activated Calcium (CRAC) channel inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

RO2959 monohydrochloride is a potent and selective inhibitor of the CRAC channel, a key player in store-operated calcium entry (SOCE).[1][2][3][4][5] The CRAC channel is composed of Orai1 proteins, which form the pore of the channel in the plasma membrane, and STIM1 proteins, which act as calcium sensors in the endoplasmic reticulum.[2][3][6] Depletion of calcium stores in the endoplasmic reticulum triggers STIM1 to activate Orai1, leading to an influx of calcium into the cell. This process is crucial for the activation of various cellular functions, particularly in T lymphocytes where it governs gene expression, proliferation, and cytokine production.[1][5][6]

RO2959 monohydrochloride effectively blocks this pathway by inhibiting the Orai1/STIM1-mediated SOCE.[1][2][3][4][5] Its on-target effect is demonstrated by its potent inhibition of CRAC channel currents, leading to the suppression of downstream T-cell functions such as interleukin-2 (IL-2) production and proliferation.[1][5][6]

Comparative Analysis of CRAC Channel Inhibitors

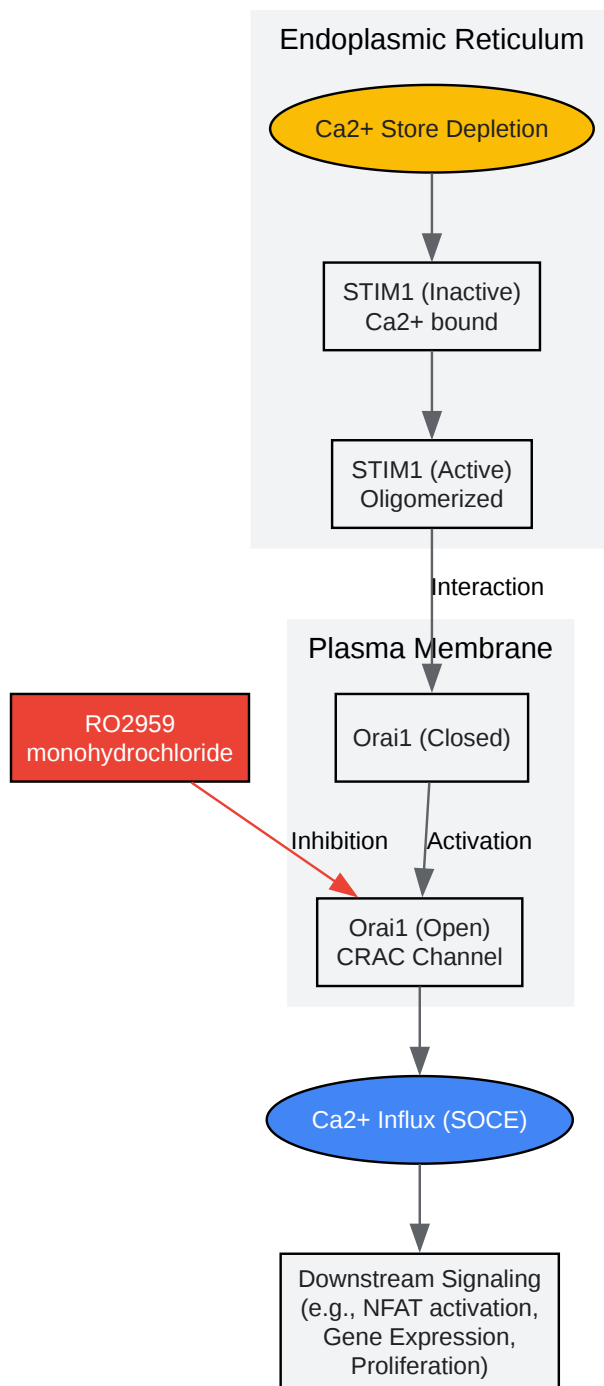
The following table summarizes the quantitative data for **RO2959 monohydrochloride** and other known CRAC channel inhibitors, providing a direct comparison of their potencies.

Compound	Target(s)	IC50 (CRAC Channel Current)	IC50 (SOCE)	IC50 (Other)
RO2959 monohydrochloride	CRAC (Orai1)	402 nM[1][2][4][5][6]	25 nM (Orai1/STIM1)[1][2][3][4][5]	530 nM (Orai3) [1][5]
		265 nM (CD4+ T cells)[1][5]		
Pyr6	SOCE	Not specified	0.49 μ M	
GSK-5498A	CRAC	1 μ M	Not specified	
SKF-96365	SOCE, TRPC	Not specified	Not specified	
Synta66	Orai	Not specified	Not specified	
MRS1845	SOC (ORAI1)	1.7 μ M	Not specified	

Signaling Pathway and Experimental Workflow

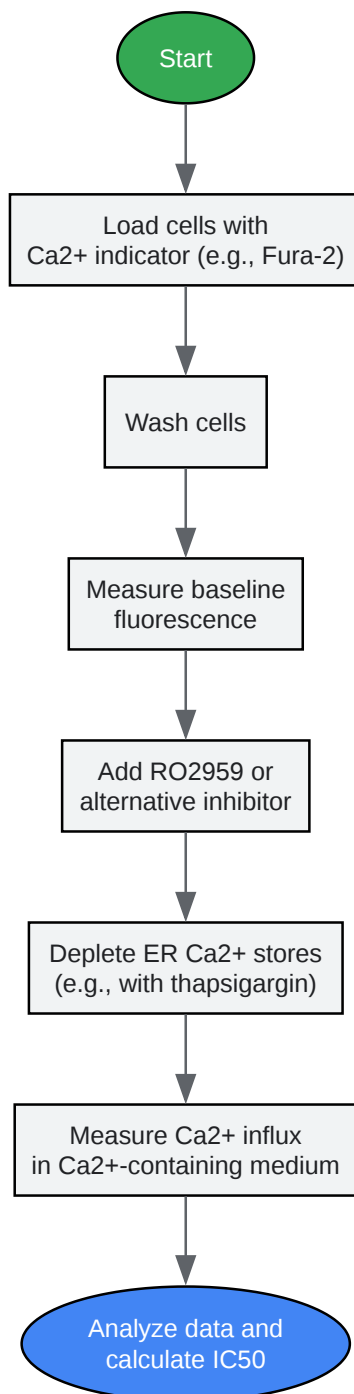
To visually represent the mechanism of action and the experimental procedures used to confirm the on-target effects, the following diagrams are provided.

CRAC Channel Signaling Pathway

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Caption: CRAC Channel Signaling and RO2959 Inhibition.

Workflow for SOCE Measurement

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Caption: Experimental Workflow for SOCE Assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol outlines the steps to measure SOCE in a cell population using a fluorescent calcium indicator.

- **Cell Preparation:** Plate cells (e.g., Jurkat T cells or HEK293 cells stably expressing Orai1/STIM1) in a 96-well plate.
- **Dye Loading:** Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
- **Washing:** Wash the cells with a calcium-free buffer to remove extracellular dye.
- **Baseline Measurement:** Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) using a fluorescence plate reader.
- **Compound Incubation:** Add **RO2959 monohydrochloride** or an alternative inhibitor at various concentrations and incubate for the desired period.
- **Store Depletion:** Induce depletion of endoplasmic reticulum calcium stores by adding a SERCA pump inhibitor, such as thapsigargin, in a calcium-free buffer.
- **Calcium Influx Measurement:** Add a buffer containing calcium to the cells and measure the subsequent increase in fluorescence, which represents SOCE.
- **Data Analysis:** Calculate the extent of SOCE inhibition for each concentration of the compound and determine the IC50 value.

T-Cell Proliferation Assay

This protocol describes a method to assess the effect of **RO2959 monohydrochloride** on T-cell proliferation.

- T-Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
- Labeling: Label the T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
- Stimulation: Activate the T cells using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of **RO2959 monohydrochloride** or a vehicle control.
- Culture: Culture the cells for 3-5 days to allow for proliferation.
- Flow Cytometry: Analyze the CFSE fluorescence of the cells using a flow cytometer. Each cell division will result in a halving of the CFSE fluorescence intensity.
- Data Analysis: Quantify the percentage of proliferating cells in each condition and determine the inhibitory effect of the compound.

Selectivity Profile of RO2959

An important aspect of a targeted inhibitor is its selectivity. RO2959 has been shown to be highly selective for CRAC channels. Studies have demonstrated that it has no significant inhibitory effects on a variety of other ion channels and receptors, including TRPC1, TRPM2, TRPM4, Cav1.2, GABA receptors, and dopamine and 5-HT transporters.[6] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for studying the specific roles of CRAC channels in cellular physiology.

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